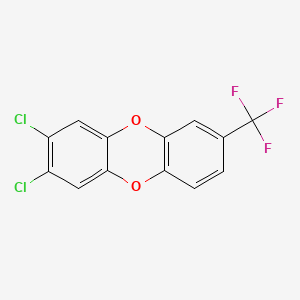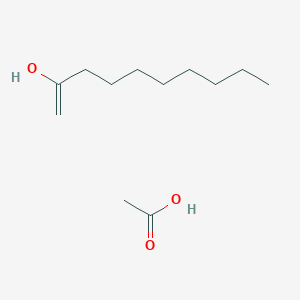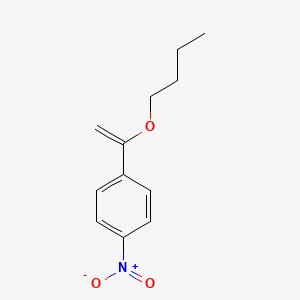![molecular formula C12H18O4 B14338681 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate CAS No. 104451-22-1](/img/structure/B14338681.png)
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate is an organic compound that features a cyclohexene ring attached to an ethoxy group and a 3-oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate typically involves the reaction of cyclohex-2-en-1-one with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide (NaOEt). The reaction proceeds through a nucleophilic addition mechanism, followed by mild acidic workup to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action for 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate involves its interaction with various molecular targets. The compound’s structure allows it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules or synthetic intermediates. The specific pathways and targets depend on the context of its use, such as enzyme binding sites or reactive intermediates in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A related compound with a similar cyclohexene ring structure.
Ethyl 3-oxobutanoate: Shares the 3-oxobutanoate moiety.
2-(1-Cyclohexenyl)ethylamine: Contains a cyclohexene ring and an ethylamine group.
Propriétés
Numéro CAS |
104451-22-1 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-cyclohex-2-en-1-yloxyethyl 3-oxobutanoate |
InChI |
InChI=1S/C12H18O4/c1-10(13)9-12(14)16-8-7-15-11-5-3-2-4-6-11/h3,5,11H,2,4,6-9H2,1H3 |
Clé InChI |
LPFSDPIBVCDKGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCCOC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



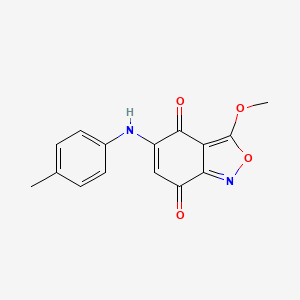

![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
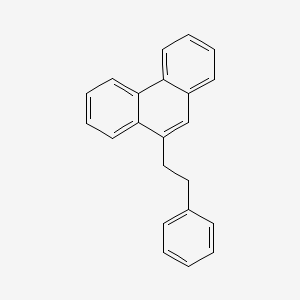
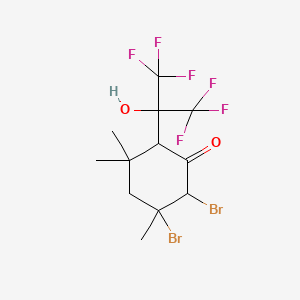


![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
